2,5-Anhydroマンニトール1-リン酸

概要

説明

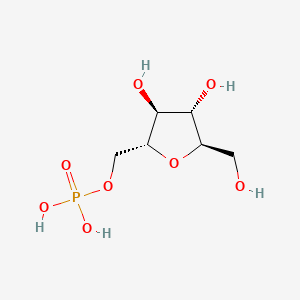

2,5-Anhydromannitol 1-phosphate is a chemical compound with the molecular formula C6H13O8P It is a derivative of mannitol, a naturally occurring sugar alcohol

科学的研究の応用

Glycolysis and Gluconeogenesis Inhibition

2,5-Anhydromannitol 1-phosphate has been shown to inhibit key metabolic pathways in liver cells. Notably, it affects glycolysis by inhibiting phosphofructokinase-1 and phosphoglucose isomerase, leading to decreased lactate formation and altered hexose phosphate distribution in isolated rat hepatocytes . In studies involving fasting mice and rats, administration of 2,5-anhydromannitol resulted in significant reductions in blood glucose levels (17% to 58%), indicating its potential as a therapeutic agent for managing hyperglycemia .

Impact on Glycogenolysis

Research indicates that 2,5-anhydromannitol 1-phosphate inhibits glycogen phosphorylase activity in rat liver cells. This inhibition is characterized by an apparent inhibition constant (Ki) of approximately 0.66 mM . Additionally, it has been observed to inhibit gluconeogenesis from substrates like alanine and lactate, further emphasizing its role in glucose homeostasis .

| Metabolic Pathway | Effect of 2,5-Anhydromannitol 1-phosphate |

|---|---|

| Glycolysis | Inhibition of phosphofructokinase-1 |

| Gluconeogenesis | Inhibition from alanine and lactate |

| Glycogenolysis | Inhibition of glycogen phosphorylase |

Influence on Food Intake

Studies have demonstrated that 2,5-anhydromannitol can stimulate food intake in rats. Doses ranging from 50 to 800 mg/kg led to increased consumption during fasting periods. This effect is attributed to the compound's ability to mimic a fasting metabolic state by altering plasma levels of glucose and ketone bodies .

Potential Weight Management Agent

Given its ability to influence appetite and energy metabolism, there is potential for 2,5-anhydromannitol to be utilized as an agent in weight management strategies. Its effects on food intake and metabolic regulation may provide insights into developing dietary supplements aimed at controlling body weight.

Selective Binding to GLUT5 Transporter

Recent studies have explored the binding affinity of 2,5-anhydromannitol analogs to the GLUT5 transporter. These investigations reveal that modifications to the compound can enhance its selectivity and effectiveness in inhibiting fructose uptake through GLUT5. This property may have implications for developing treatments targeting fructose metabolism-related disorders .

Case Studies

- Diabetic Models : In streptozotocin-diabetic mice models, administration of 2,5-anhydromannitol led to significant reductions in blood glucose levels while increasing serum lactate concentrations. This suggests a potential therapeutic role for the compound in diabetes management .

- Lactococcus lactis Metabolism : Research involving Lactococcus lactis demonstrated that 2,5-anhydromannitol could double the flux towards lactate production when utilized as a substrate. This finding highlights its utility in microbial fermentation processes .

作用機序

Target of Action

The primary targets of 2,5-Anhydromannitol 1-phosphate are enzymes involved in carbohydrate metabolism, including phosphofructokinase-1 and fructose 1,6-bisphosphatase . These enzymes play crucial roles in the regulation of glucose levels in the body .

Mode of Action

2,5-Anhydromannitol 1-phosphate interacts with its targets by acting as a competitive inhibitor. It is phosphorylated by phosphofructokinase-1 at a rate less than that for fructose-6-P but is stimulated by fructose-2,6-P2 . High concentrations of 2,5-Anhydromannitol 1,6-P2 inhibit phosphofructokinase-1 . Additionally, rat liver fructose 1,6-bisphosphatase is inhibited competitively by 2,5-Anhydromannitol 1,6-P2 .

Biochemical Pathways

2,5-Anhydromannitol 1-phosphate affects the glycolytic and gluconeogenic pathways. It inhibits gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It also blocks the ability of glucagon to stimulate gluconeogenesis and inhibit lactate production from dihydroxyacetone .

Result of Action

The molecular and cellular effects of 2,5-Anhydromannitol 1-phosphate’s action include decreased blood glucose levels and increased lactate formation . It also decreases cellular fructose 2,6-bisphosphate content in hepatocytes .

生化学分析

Biochemical Properties

2,5-Anhydromannitol 1-phosphate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and phosphofructokinase. Fructokinase phosphorylates 2,5-anhydromannitol to form 2,5-anhydromannitol 1-phosphate, which can further be phosphorylated by phosphofructokinase to form 2,5-anhydromannitol 1,6-bisphosphate . These phosphorylated metabolites are crucial in regulating carbohydrate metabolism by inhibiting enzymes such as fructose 1,6-bisphosphatase and activating pyruvate kinase .

Cellular Effects

2,5-Anhydromannitol 1-phosphate has notable effects on various cell types and cellular processes. In hepatocytes, it inhibits gluconeogenesis and glycogenolysis, leading to decreased blood glucose levels . This compound also influences cellular metabolism by altering the levels of key metabolites such as lactate and pyruvate . Additionally, 2,5-anhydromannitol 1-phosphate affects cell signaling pathways by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 2,5-anhydromannitol 1-phosphate involves its interactions with several key enzymes. It inhibits fructose 1,6-bisphosphatase competitively and activates pyruvate kinase . These interactions result in the modulation of glycolytic and gluconeogenic pathways, leading to changes in cellular metabolism. The compound’s ability to inhibit gluconeogenesis and stimulate glycolysis is attributed to its structural similarity to fructose, allowing it to act as a competitive inhibitor or activator of specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-anhydromannitol 1-phosphate can change over time. Studies have shown that its stability and degradation are influenced by the presence of other metabolites and enzymes . Long-term exposure to 2,5-anhydromannitol 1-phosphate in hepatocytes results in sustained inhibition of gluconeogenesis and glycogenolysis, with corresponding changes in metabolite levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2,5-anhydromannitol 1-phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits gluconeogenesis and glycogenolysis, leading to reduced blood glucose levels . At higher doses, it can cause adverse effects such as elevated serum lactate levels . These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic use.

Metabolic Pathways

2,5-Anhydromannitol 1-phosphate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It is phosphorylated by fructokinase and phosphofructokinase, leading to the formation of 2,5-anhydromannitol 1,6-bisphosphate . This compound inhibits fructose 1,6-bisphosphatase and activates pyruvate kinase, thereby modulating glycolytic and gluconeogenic pathways . These interactions affect metabolic flux and the levels of key metabolites such as lactate and pyruvate .

Transport and Distribution

The transport and distribution of 2,5-anhydromannitol 1-phosphate within cells and tissues involve specific transporters and binding proteins. Studies have shown that it is transported into hepatocytes via glucose transporters . Once inside the cell, it is phosphorylated and distributed within the cytoplasm, where it interacts with various enzymes involved in carbohydrate metabolism .

Subcellular Localization

2,5-Anhydromannitol 1-phosphate is primarily localized in the cytoplasm of hepatocytes, where it exerts its effects on carbohydrate metabolism . The compound’s subcellular localization is influenced by its phosphorylation state and interactions with specific enzymes. These interactions ensure that 2,5-anhydromannitol 1-phosphate is available at the sites where it can modulate glycolytic and gluconeogenic pathways .

準備方法

Synthetic Routes and Reaction Conditions

2,5-Anhydromannitol 1-phosphate can be synthesized through the nucleophilic attack of neokestose-1,6-di-phosphate using sodium borohydride in ammonium hydroxide (pH 11.4) for 18 hours . This reaction converts neokestose-1,6-di-phosphate to the 2,5-anhydro derivative.

Industrial Production Methods

the synthesis from inexpensive sources such as banana fruit has been explored, making it a potentially cost-effective method for large-scale production .

化学反応の分析

Types of Reactions

2,5-Anhydromannitol 1-phosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. It can be phosphorylated by rat liver phosphofructokinase-1, although at a slower rate compared to fructose-6-phosphate .

Common Reagents and Conditions

Common reagents used in the reactions involving 2,5-Anhydromannitol 1-phosphate include sodium borohydride, ammonium hydroxide, and various enzymes such as phosphofructokinase-1 .

Major Products Formed

The major products formed from the reactions of 2,5-Anhydromannitol 1-phosphate include its phosphorylated derivatives, such as 2,5-anhydromannitol-1,6-bisphosphate .

類似化合物との比較

Similar Compounds

2,5-Anhydroglucitol 1-phosphate: Similar in structure but differs in its inhibitory effects on enzymes.

Fructose 1,6-bisphosphate: A natural substrate for phosphofructokinase-1, but with different activation and inhibition properties compared to 2,5-Anhydromannitol 1-phosphate.

Uniqueness

2,5-Anhydromannitol 1-phosphate is unique due to its dual role in inhibiting fructose 1,6-bisphosphatase and activating pyruvate kinase, making it a valuable tool in studying carbohydrate metabolism and potential therapeutic applications .

生物活性

2,5-Anhydromannitol 1-phosphate (2,5-AM-1-P) is a phosphorylated derivative of 2,5-anhydromannitol, recognized for its significant role in carbohydrate metabolism. This compound exhibits notable biological activity, particularly as an inhibitor of gluconeogenesis and glycogenolysis, impacting glucose homeostasis and metabolic signaling pathways.

- Molecular Formula : C₆H₁₃O₈P

- Molecular Weight : 196.14 g/mol

- Structure : 2,5-AM-1-P features a five-membered furan ring with hydroxyl groups attached to each carbon except for the two carbons linked by an ether bond.

Target Enzymes

2,5-AM-1-P primarily interacts with key enzymes in carbohydrate metabolism:

- Phosphofructokinase-1 (PFK-1) : Acts as a competitive inhibitor.

- Fructose 1,6-bisphosphatase (FBPase) : Inhibition leads to reduced gluconeogenesis.

- Pyruvate Kinase : Activation enhances glycolysis.

Mode of Action

The compound is phosphorylated by fructokinase and subsequently by PFK-1, leading to its role in various biochemical pathways. It inhibits gluconeogenesis from substrates like lactate and pyruvate while stimulating glycolysis through the activation of pyruvate kinase.

Biochemical Pathways

2,5-AM-1-P influences several metabolic pathways:

- Glycolytic Pathway : Enhances the conversion of glucose to pyruvate.

- Gluconeogenic Pathway : Inhibits glucose production from non-carbohydrate sources.

This dual action helps regulate blood glucose levels effectively, particularly during fasting or fed states.

Cellular Effects

Research has demonstrated that 2,5-AM-1-P has profound effects on various cell types:

- In Hepatocytes :

Study Overview

A series of studies have explored the effects of 2,5-AM-1-P on glucose metabolism in animal models:

- In Vivo Studies :

- In Vitro Studies :

Summary Table of Key Findings

| Study Type | Concentration | Effect on Blood Glucose | Effect on Lactate |

|---|---|---|---|

| In Vivo | 100-200 mg/kg | Decreased by 17%-58% | Increased by 56% |

| In Vitro | 1 mM | Inhibited gluconeogenesis | Stimulated lactate formation |

特性

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966346 | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-52-6 | |

| Record name | 2,5-Anhydromannitol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。